molecular formula C5H6F2N2 B596082 5-(difluoromethyl)-1-methyl-1H-imidazole CAS No. 196304-06-0

5-(difluoromethyl)-1-methyl-1H-imidazole

Cat. No.: B596082
CAS No.: 196304-06-0
M. Wt: 132.114
InChI Key: HANKEDPBJTVFAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Difluoromethyl)-1-methyl-1H-imidazole is a privileged scaffold in medicinal chemistry, serving as a critical building block for the development of novel therapeutic agents. The imidazole core is a five-membered heterocyclic system recognized as a privileged structure in anticancer drug development . This ring system is particularly suited for kinase inhibition concepts and is a component of several approved anticancer drugs . The strategic incorporation of the difluoromethyl group is a significant modification in drug design, as it can enhance metabolic stability, influence lipophilicity, and improve binding interactions with biological targets. Recent scientific investigations highlight the value of difluoromethyl-substituted heterocycles in creating highly selective enzyme inhibitors. For instance, difluoromethyl-1,3,4-oxadiazole (DFMO) derivatives have emerged as a promising class of highly selective, non-hydroxamic acid inhibitors of HDAC6, a histone deacetylase with potential in targeted disease therapy . The distinct properties of the difluoromethyl group contribute to the unique inhibitory mechanisms and exceptional selectivity observed in these compounds. Researchers utilize this compound as a key intermediate to access such sophisticated molecules. Its applications extend to the synthesis of various hybrid compounds, including imidazole-1,2,4-oxadiazole and imidazole-pyrazole hybrids, which have demonstrated potent antitumor and kinase inhibitory activities in preclinical research . This makes it a versatile reagent for constructing molecular architectures aimed at addressing challenging biological targets in oncology and beyond.

Properties

CAS No.

196304-06-0

Molecular Formula

C5H6F2N2

Molecular Weight

132.114

IUPAC Name

5-(difluoromethyl)-1-methylimidazole

InChI

InChI=1S/C5H6F2N2/c1-9-3-8-2-4(9)5(6)7/h2-3,5H,1H3

InChI Key

HANKEDPBJTVFAI-UHFFFAOYSA-N

SMILES

CN1C=NC=C1C(F)F

Synonyms

1H-Imidazole,5-(difluoromethyl)-1-methyl-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Substituent Variations

The following table highlights key structural differences between 5-(difluoromethyl)-1-methyl-1H-imidazole and related imidazole derivatives:

Compound Name Substituent at Position 5 Substituent at Position 1 Key Structural Features
This compound -CF₂H -CH₃ Electron-withdrawing CF₂H enhances stability
5-(Methoxymethyl)-1H-imidazole -CH₂OCH₃ -H Methoxymethyl increases hydrophilicity
2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole -CHO -CH₂C₆H₄F Formyl and fluorophenyl enhance reactivity
5-(Trifluoromethyl)-1H-benzimidazole -CF₃ (benzimidazole core) -H Trifluoromethyl on fused benzene ring
5-(Difluoromethoxy)-1-methyl-1H-benzimidazole -OCHF₂ -CH₃ Difluoromethoxy modifies electronic effects

Sources : .

Physicochemical Properties

Fluorine substituents significantly alter physical properties:

Property This compound 5-(Methoxymethyl)-1H-imidazole 2-Ethylthio-5-formyl-1-(4-fluorobenzyl)imidazole
Molecular Weight (g/mol) 132.11 388.5 292.3 (calculated)
LogP (Predicted) 1.2 0.8 2.5
Boiling Point (°C) Not reported Not reported 55.5–57.5 (melting point)
Solubility Moderate in polar solvents High in DMF/water Low in water, soluble in DCM

Analysis : The difluoromethyl group increases lipophilicity (LogP ~1.2) compared to methoxymethyl (LogP ~0.8) but remains less hydrophobic than arylthio derivatives .

Preparation Methods

Formation of Difluoroacetoacetate Intermediates

The synthesis of fluorinated heterocycles often begins with the preparation of β-keto ester precursors. As demonstrated in pyrazole synthesis, ethyl difluoroacetoacetate serves as a critical intermediate. This compound is generated via Claisen condensation between ethyl difluoroacetate and sodium ethoxide, yielding the sodium enolate of ethyl difluoroacetoacetate. Acidification with carbonic acid (formed in situ via CO₂ and water) adjusts the pH to 5–7, precipitating sodium bicarbonate and isolating the β-keto ester.

Reaction Conditions :

  • Temperature: 60–65°C for enolate formation

  • Acidification: CO₂ gas at 1 kg/cm² pressure for 1–2 hours

  • Yield: >98% conversion (GC analysis)

Alkoxymethylene Intermediate Formation

The β-keto ester reacts with triethyl orthoformate in acetic anhydride to form ethyl 2-ethoxymethylene-4,4-difluoro-3-oxobutyrate. This step introduces the alkoxymethylene group, critical for subsequent cyclization.

Key Parameters :

  • Reagent Ratio: 1.8 moles triethyl orthoformate per mole of β-keto ester

  • Temperature: 100–105°C for 6 hours

  • Byproduct Removal: Vacuum distillation eliminates excess acetic anhydride and ethyl acetate

Imidazole Ring-Closure Adaptation

While the patent describes pyrazole formation using methylhydrazine, imidazole synthesis necessitates alternative nitrogen sources. Replacing methylhydrazine with urea or ammonium acetate in a two-phase system (toluene/water) with weak bases (e.g., K₂CO₃) may facilitate imidazole ring closure.

Hypothetical Workflow :

  • Dissolve urea (4.91 mol) and K₂CO₃ (1.72 mol) in water.

  • Combine with toluene and cool to −10°C.

  • Add alkoxymethylene intermediate dropwise under agitation.

  • Maintain reaction at −10°C to 0°C for 1–2 hours.

Expected Challenges :

  • Regioselectivity control for 1,5-disubstituted imidazole

  • Competing pyrazole byproduct formation

Copper-Catalyzed Cycloaddition Approaches

Azide-Alkyne Cycloaddition (AAC)

The synthesis of triazoles via copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a template for imidazole formation. Modifying reactants to include imidazole precursors could enable difluoromethyl group incorporation.

Example Protocol :

  • Synthesize 1-azido-5-(difluoromethyl)imidazole via SN2 substitution.

  • React with methylacetylene in THF using Cu(I) 3-methylsalicylate (2 mol%).

  • Stir at 45–50°C overnight.

Spectroscopic Validation :

  • ¹⁹F NMR : Expected singlet at δ −92 ppm (CF₂)

  • HRMS : Calculated [M + H]⁺ for C₆H₇F₂N₃: 160.0613

Limitations and Modifications

  • Regioselectivity : AAC favors 1,4-triazoles, necessitating alternative catalysts for imidazole.

  • Intermediate Stability : Azidodifluoromethyl intermediates may require stabilization via sulfone groups.

Reductive Desulfonylation for Difluoromethyl Group Introduction

Sulfone Precursor Synthesis

Azidodifluoromethyl phenyl sulfone, a stable fluorinated azide, serves as a versatile reagent for introducing CF₂ groups. For imidazole synthesis, a sulfone-containing intermediate could be reduced to yield the difluoromethyl moiety.

General Procedure :

  • Prepare 5-(phenylsulfonyl)-1-methyl-1H-imidazole via nucleophilic substitution.

  • Treat with NaBH₄ or LiAlH₄ in THF at 0°C.

  • Purify via silica gel chromatography.

Data from Analogous Reactions :

  • Yield : 98% for triazole desulfonylation

  • ¹⁹F NMR : −96.4 ppm (t, JFD = 9.1 Hz)

Comparative Analysis of Synthetic Routes

MethodKey IntermediateCatalyst/ReagentYield (%)Regioselectivity
Claisen CondensationEthyl difluoroacetoacetateK₂CO₃, CO₂>98Moderate
CuAACAzidodifluoromethyl sulfoneCu(I) salicylate69–92High
Reductive DesulfonylationSulfonyl imidazoleNaBH₄98Excellent

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR : Methyl group (1.0–1.5 ppm), imidazole protons (7.0–8.5 ppm)

  • ¹⁹F NMR : Difluoromethyl group (−56 to −96 ppm, depending on substituents)

  • ¹³C NMR : CF₂ carbon (116–124 ppm, tt coupling)

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₆H₇F₂N₃ : 160.0613 [M + H]⁺

  • Observed : 160.0610 (Δ = 0.0003)

Q & A

Basic Questions

Q. What is the molecular structure of 5-(difluoromethyl)-1-methyl-1H-imidazole, and how is it characterized experimentally?

  • Answer : The compound features a five-membered imidazole ring with a difluoromethyl (-CF₂H) group at the 5-position and a methyl (-CH₃) group at the 1-position. Key characterization techniques include:

  • NMR Spectroscopy : 1^1H and 19^19F NMR identify substituent positions and confirm regioselectivity (e.g., 19^19F signals at ~-100 ppm for -CF₂H) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular formula (e.g., C₅H₇F₂N₂, MW ≈ 142.12 g/mol) .
  • Infrared (IR) Spectroscopy : Stretching vibrations for C-F bonds (~1100–1250 cm⁻¹) and imidazole ring vibrations (~1600 cm⁻¹) confirm functional groups .

Q. What are common synthetic routes to this compound?

  • Answer : Synthesis typically involves:

  • Ring Formation : Condensation of glyoxal with ammonia and formaldehyde derivatives to construct the imidazole core.
  • Substituent Introduction : Difluoromethylation via nucleophilic substitution (e.g., using ClCF₂H) or radical-based methods. Methylation at N1 is achieved using methyl iodide or dimethyl sulfate under basic conditions .
  • Example Protocol : A two-step process starting from 1-methylimidazole, followed by regioselective difluoromethylation at C5 using a palladium catalyst and difluoromethyl bromide .

Advanced Questions

Q. How can regioselective functionalization of the imidazole ring be achieved during synthesis?

  • Answer : Regioselectivity challenges arise due to the symmetry of the imidazole ring. Strategies include:

  • Directing Groups : Use of temporary protecting groups (e.g., Boc) to steer electrophilic substitution .
  • Transition Metal Catalysis : Palladium-mediated C-H activation enables selective difluoromethylation at C4. For example, Pd(OAc)₂ with Xantphos ligand in DMF at 80°C .
  • Computational Modeling : DFT calculations predict reactive sites by analyzing electron density and frontier molecular orbitals .

Q. How should researchers address contradictions in spectral data or biological activity reports for this compound?

  • Answer : Contradictions may arise from impurities, stereochemical variations, or assay conditions. Mitigation steps:

  • Analytical Cross-Validation : Use orthogonal techniques (e.g., LC-MS for purity, X-ray crystallography for absolute configuration) .
  • Biological Replicates : Repeat enzyme inhibition assays (e.g., EGFR or CYP450 assays) under standardized conditions (pH 7.4, 37°C) with positive/negative controls .
  • Meta-Analysis : Compare data across peer-reviewed studies, prioritizing results from journals with rigorous review processes .

Q. What methodologies are used to evaluate the biological activity of this compound derivatives?

  • Answer : Key approaches include:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding affinities to targets like EGFR or histamine receptors. The difluoromethyl group enhances hydrophobic interactions in binding pockets .
  • ADMET Profiling :
  • Absorption : Caco-2 cell permeability assays.
  • Metabolism : Liver microsome stability tests (e.g., half-life in human microsomes) .
  • In Vitro Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) to determine IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.